molecular formula C28H40Cl2N4O B048158 Carpipramine dihydrochloride CAS No. 7075-03-8

Carpipramine dihydrochloride

Cat. No.: B048158
CAS No.: 7075-03-8
M. Wt: 519.5 g/mol
InChI Key: NZZMVMMUNRNSMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carpipramine dihydrochloride is a tricyclic antidepressant and antipsychotic compound, primarily used in the treatment of schizophrenia and anxiety disorders. It was first synthesized in 1961 by Yoshitomi Pharmaceutical Industries Ltd. (now Mitsubishi Tanabe Pharma) and is known for its unique iminodibenzyl structure . This compound has been widely used in Japan and France for its neuroleptic and anxiolytic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Carpipramine dihydrochloride is synthesized through a multi-step process involving the reaction of 10,11-dihydro-5H-dibenz[b,f]azepine with various reagents to form the final product. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Carpipramine dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Including alkyl halides and amines

Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of carpipramine, which can be analyzed using techniques like high-performance liquid chromatography and mass spectrometry .

Scientific Research Applications

Carpipramine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

Carpipramine dihydrochloride exerts its effects primarily through the inhibition of serotonin and norepinephrine reuptake, leading to increased levels of these neurotransmitters in the brain. This action is believed to underlie its antidepressant and anxiolytic effects. Additionally, it impacts the hypothalamic-pituitary-adrenal axis, which plays a crucial role in the body’s stress response .

Comparison with Similar Compounds

    Clocapramine: An improved version of carpipramine with a chloride group, known for its enhanced antipsychotic properties.

    Mosapramine: A more sophisticated antipsychotic drug synthesized from the structure of clocapramine, with balanced effects on both positive and negative symptoms of schizophrenia.

    Zotepine: A dibenzothiazepine-based antipsychotic with unique properties

Uniqueness of Carpipramine Dihydrochloride: this compound is unique due to its iminodibenzyl structure and its balanced neuroleptic and anxiolytic effects. Unlike some other antipsychotics, it has a significant impact on both positive and negative symptoms of schizophrenia, making it a valuable therapeutic option .

Properties

IUPAC Name

1-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N4O.2ClH/c29-27(33)28(31-18-6-1-7-19-31)15-21-30(22-16-28)17-8-20-32-25-11-4-2-9-23(25)13-14-24-10-3-5-12-26(24)32;;/h2-5,9-12H,1,6-8,13-22H2,(H2,29,33);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZMVMMUNRNSMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)CCCN3C4=CC=CC=C4CCC5=CC=CC=C53)C(=O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5942-95-0 (Parent)
Record name Carpipramine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007075038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

519.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7075-03-8
Record name Carpipramine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007075038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1'-[3-(10,11-dihydro-5H-dibenz(b,f)azepin-5-yl)propyl][1,4'-bipiperidine]-4'-carboxamide dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.611
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARPIPRAMINE DIHYDROCHLORIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V073I10AA8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carpipramine dihydrochloride
Reactant of Route 2
Carpipramine dihydrochloride
Reactant of Route 3
Carpipramine dihydrochloride
Reactant of Route 4
Reactant of Route 4
Carpipramine dihydrochloride
Reactant of Route 5
Reactant of Route 5
Carpipramine dihydrochloride
Reactant of Route 6
Carpipramine dihydrochloride
Customer
Q & A

Q1: What is the primary area of research for Carpipramine dihydrochloride?

A1: The research focuses on the pharmacological properties of this compound, specifically its potential as a psychotropic agent. [] This suggests that the compound might have effects on mood, behavior, and mental processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.